molecular formula C9H12O3 B11761564 4-Oxospiro[2.5]octane-1-carboxylic acid

4-Oxospiro[2.5]octane-1-carboxylic acid

Cat. No.: B11761564
M. Wt: 168.19 g/mol
InChI Key: IHZHIWJUQCRUHH-UHFFFAOYSA-N
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Description

4-Oxospiro[2.5]octane-1-carboxylic acid is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a ketone and a carboxylic acid functional group. The spirocyclic structure is a bicyclic system where two rings are connected through a single atom, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxospiro[2.5]octane-1-carboxylic acid typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of a base such as potassium tert-butoxide . The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference. The mixture is cooled and stirred, followed by distillation to remove the solvent and isolate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the compound’s purity, which is crucial for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions

4-Oxospiro[2.5]octane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of spirocyclic alcohols.

    Substitution: Formation of esters and amides.

Scientific Research Applications

4-Oxospiro[2.5]octane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxospiro[2.5]octane-1-carboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activities. The spirocyclic structure may also contribute to its unique binding properties and biological effects .

Comparison with Similar Compounds

4-Oxospiro[2.5]octane-1-carboxylic acid can be compared with other spirocyclic compounds such as:

These compounds share the spirocyclic motif but differ in functional groups and ring sizes, which influence their chemical properties and applications.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

8-oxospiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C9H12O3/c10-7-3-1-2-4-9(7)5-6(9)8(11)12/h6H,1-5H2,(H,11,12)

InChI Key

IHZHIWJUQCRUHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC2C(=O)O)C(=O)C1

Origin of Product

United States

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